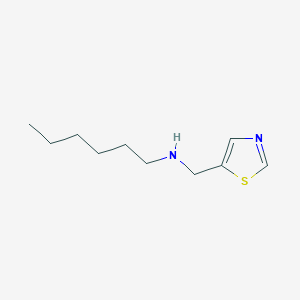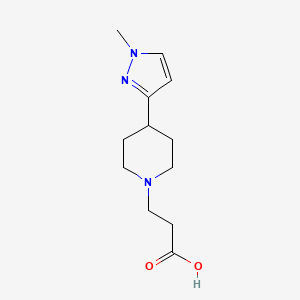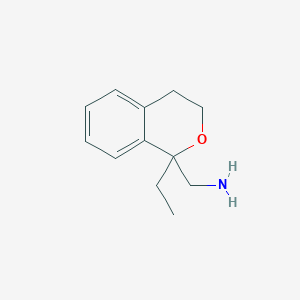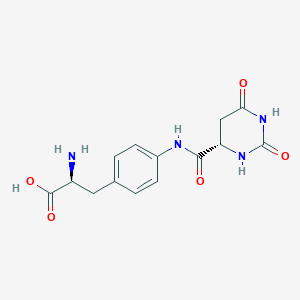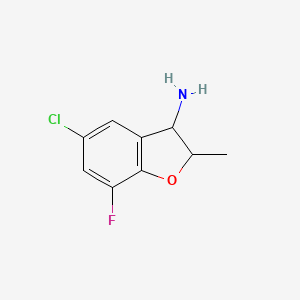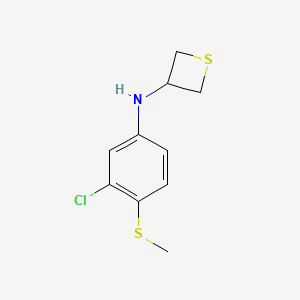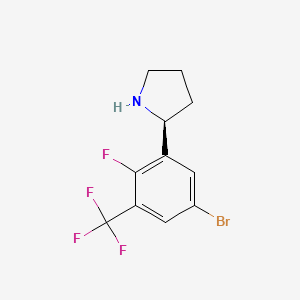
(S)-2-(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a bromine, fluorine, and trifluoromethyl group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoro-3-(trifluoromethyl)benzene and (S)-pyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Automated Purification Systems: Implementing automated systems for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine, fluorine, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine compounds with various functional groups.
Scientific Research Applications
(S)-2-(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Material Science: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Chemical Biology: Employed in chemical biology research to study molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of (S)-2-(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)pyrrolidine
- (S)-2-(5-Bromo-2-fluoro-3-(difluoromethyl)phenyl)pyrrolidine
- (S)-2-(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)piperidine
Uniqueness
(S)-2-(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine is unique due to the specific combination of bromine, fluorine, and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H10BrF4N |
|---|---|
Molecular Weight |
312.10 g/mol |
IUPAC Name |
(2S)-2-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H10BrF4N/c12-6-4-7(9-2-1-3-17-9)10(13)8(5-6)11(14,15)16/h4-5,9,17H,1-3H2/t9-/m0/s1 |
InChI Key |
CZKDPFJKTVNORN-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C(=CC(=C2)Br)C(F)(F)F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC(=C2)Br)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(1S,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13335198.png)
![3-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13335199.png)
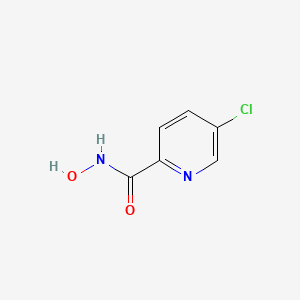
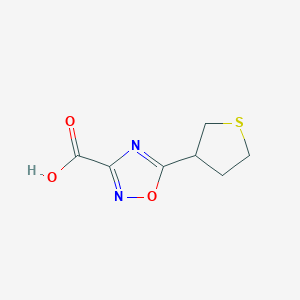
![6-(2-Hydroxy-2-methylpropoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13335207.png)
![Methyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate](/img/structure/B13335212.png)
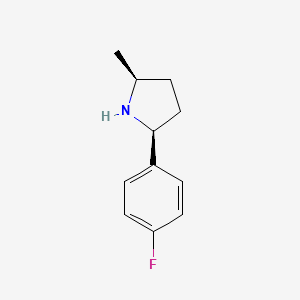
![7-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13335226.png)
